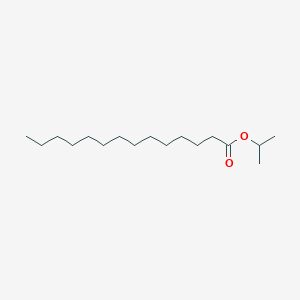

Isopropyl myristate

货号 B073716

Key on ui cas rn:

1405-98-7

分子量: 270.5 g/mol

InChI 键: AXISYYRBXTVTFY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US09402853B2

Procedure details

The mice were anesthetized with Isoflurane, and then were given an intramuscular injection of 0.1 mL solution of ketamine (50 mg/kg) and xylazine (10 mg/kg). Approximately 10 minutes after the i.m. injection (after the mice could not turn over when placed on their backs), the mice were treated with 6.2 μL of a 10 mg/mL fluasterone:ethanol:limonene:isopropyl myristate solution to give a dose of 2.5 mg/kg. The mice were anesthetized and on their backs for approximately 30 minutes after application of fluasterone:ethanol:limonene:isopropyl myristate solution. One hour after the application of fluasterone solution, 2 μg of TPA dissolved in 0.2 mL of acetone was applied to the shaved area on the back of each mouse.

[Compound]

Name

solution

Quantity

0.1 mL

Type

reactant

Reaction Step Two

Name

ketamine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

fluasterone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

C(Cl)([O:6]C(F)F)C(F)(F)F.CN[C:13]1(C2C=CC=CC=2Cl)[C:18](=O)CCC[CH2:14]1.CC1C=CC=C(C)C=1NC1SCCCN=1.C[C@@:43]12[C@H:52]3[CH2:53][CH2:54][C@:55]4([CH3:62])[C:59](=[O:60])[C@H:58](F)[CH2:57][C@H:56]4[C@@H:51]3[CH2:50][CH:49]=[C:48]1[CH2:47]CCC2>C(O)C>[CH3:47][C:48]1[CH2:43][CH2:52][C@@H:51]([C:56]([CH3:57])=[CH2:55])[CH2:50][CH:49]=1.[C:59]([O:60][CH:13]([CH3:18])[CH3:14])(=[O:6])[CH2:58][CH2:57][CH2:56][CH2:51][CH2:50][CH2:49][CH2:48][CH2:43][CH2:52][CH2:53][CH2:54][CH2:55][CH3:62]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(F)(F)F)(OC(F)F)Cl

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

ketamine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CNC1(CCCCC1=O)C=2C=CC=CC2Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=CC=C(C1NC2=NCCCS2)C

|

Step Five

|

Name

|

fluasterone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Approximately 10 minutes

|

|

Duration

|

10 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC[C@@H](CC1)C(=C)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCCCCCCC)(=O)OC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |